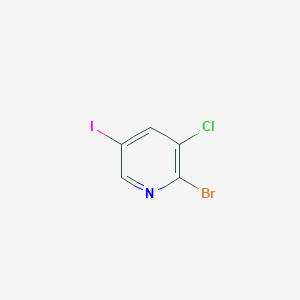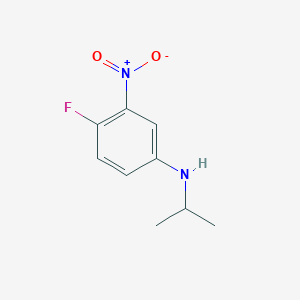
(R)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate” is a chemical compound with a complex structure. Let’s break it down:
- The “®” designation indicates the stereochemistry of the compound, specifically the configuration of chiral centers.
- The “tert-Butoxycarbonyl” group (often abbreviated as “Boc”) serves as a protecting group for the amino functionality.
- The “4-methylbenzenesulfonate” moiety consists of a benzene ring with a methyl group and a sulfonate (SO₃⁻) group attached.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. One common approach involves the following steps:
-
Protection of the Amine Group:
- The primary amine group is protected using the Boc group. This step prevents unwanted reactions during subsequent transformations.
- The reaction typically involves treating the amine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent.
-
Alkylation:
- The protected amine reacts with 4-methylbenzenesulfonyl chloride (or its sodium salt) to introduce the sulfonate group.
- The reaction occurs under basic conditions (e.g., with triethylamine) to form the desired product.
-
Deprotection:
- The Boc group is removed using an acid (e.g., trifluoroacetic acid, TFA).
- This step reveals the free amine functionality.
Industrial Production
The industrial production of this compound involves scaling up the synthetic process described above. Optimization of reaction conditions, purification methods, and safety considerations are crucial for large-scale production.
Chemical Reactions Analysis
Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonate group.
Reduction Reactions: Reduction of the sulfonyl group can yield the corresponding sulfonamide.
Oxidation Reactions: Oxidation of the amine can lead to imine or oxime formation.
Common Reagents and Conditions
Sulfonate Formation: 4-methylbenzenesulfonyl chloride (or its sodium salt) with a base.
Deprotection: Trifluoroacetic acid (TFA) or other suitable acids.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products
The major products depend on the specific reactions performed. Deprotected amine, sulfonamide, and other derivatives may be obtained.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: It could serve as a building block for designing pharmaceuticals.
Peptide Synthesis: The Boc-protected amine is useful in peptide synthesis.
Materials Science: The sulfonate group enhances solubility and can be exploited in material design.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance:
- In drug design, it may interact with specific protein targets, affecting cellular processes.
- In materials science, it could modify surface properties or enhance reactivity.
Properties
Molecular Formula |
C15H23NO5S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H23NO5S/c1-11-6-8-13(9-7-11)22(18,19)20-10-12(2)16-14(17)21-15(3,4)5/h6-9,12H,10H2,1-5H3,(H,16,17) |
InChI Key |
KLEPSZKPAIHWIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzo[b]thiophene, 2-(methylthio)-](/img/structure/B12097900.png)
![N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine](/img/structure/B12097903.png)
![58-(3-amino-3-oxopropyl)-87-(2-aminopropanoylamino)-76-benzyl-7,22,52-tri(butan-2-yl)-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-(1-hydroxyethyl)-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid](/img/structure/B12097914.png)



![[(2-Bromo-5-fluorophenyl)methyl]hydrazine](/img/structure/B12097928.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12097941.png)



